Supply of regioisomerically pure bromo-acetyl benzodioxepin building blocks is inconsistent across generic vendors. This 8-bromo-7-acetyl regioisomer (CAS 175136-35-3) provides the ortho-bromo-acetyl geometry essential for specific Claisen-Schmidt condensations and orthogonal cross-coupling.
• Enables chalcone library synthesis via aldol-type condensation; regioisomeric analogs cannot replicate this reactivity
• Ortho-bromo handle for Suzuki, Buchwald-Hartwig, or Sonogashira coupling; acetyl group retained for orthogonal transformations
• Solid powder (mp 56°C) ensures reproducible handling in parallel synthesis; 98% purity minimizes side reactions
Molecular FormulaC11H11BrO3
Molecular Weight271.11 g/mol
CAS No.175136-35-3
Cat. No.B065698
⚠ Attention: For research use only. Not for human or veterinary use.
1-(8-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one: Chemical Identity & Procurement
1-(8-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one (CAS 175136-35-3) is a brominated benzodioxepin derivative bearing an acetyl group at the 7-position of the fused heterocyclic ring system . The compound has molecular formula C11H11BrO3 and molecular weight 271.11 g/mol . It is commercially available as a research chemical building block from multiple suppliers, with typical purity specifications ranging from 95% to 98% . The compound is characterized by a melting point of approximately 56°C and appears as a solid powder at ambient temperature .
Brominated benzodioxepin building block with 7-acetyl handle for Claisen-Schmidt condensation
Regiochemically defined 8-bromo-7-acetyl scaffold (CAS 175136-35-3) essential for reproducible synthesis
Available in 95% and 98% purity grades; higher grade recommended for impurity-sensitive transformations
1-(8-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one: Analog Substitution Non-Equivalence
Within the benzodioxepin chemical class, substitution patterns—particularly the regiochemistry of the bromine atom and the position of the acetyl group on the fused ring—dictate distinct reactivity profiles and downstream synthetic utility . The 8-bromo-7-acetyl substitution pattern present in this compound (175136-35-3) enables specific aldol-type condensations with aromatic aldehydes to yield 3-aryl-2-propen-1-one (chalcone) derivatives, a transformation that regioisomeric analogs such as 1-(7-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)ethanone cannot undergo with equivalent efficiency or product profile due to altered electronic and steric environments at the reactive acetyl site [1]. Generic substitution with structurally related benzodioxepins lacking the precise bromo-acetyl regiochemistry would fundamentally alter both the synthetic trajectory and the biological activity of resulting derivatives, as demonstrated in anti-inflammatory screening where the parent bromo-acetyl scaffold was essential for generating active chalcone series [2].
Regioisomer mismatch
The 7-bromo-8-acetyl regioisomer may shift Claisen-Schmidt reactivity due to altered electronic environment; condensation efficiency may differ.
Non-acetylated analogs
Benzodioxepins lacking the 7-acetyl group cannot undergo the key aldol condensation, preventing access to chalcone derivative libraries.
Generic scaffold substitution
Changing the bromo-acetyl regiochemistry may alter biological assay outcomes of derived chalcone series, as shown in reported anti-inflammatory screening.
[1] Labanauskas, L.K.; Brukštus, A.B.; Gaidelis, P.G.; Udrenaite, E.B.; Buchinskaite, V.A.; Mitskus, M.M.; Daukšas, V.K. Synthesis and Antiinflammatory Activity of New 3-Aryl-1-(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-propen-1-ones. Pharmaceutical Chemistry Journal 2001, 35, 66–68. View Source
[2] Buchinskaite, V.A. Synthesis of New 3-Aryl-1-(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-propen-1-ones. Semantic Scholar. Vilnius State University Research. View Source
1-(8-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one: Evidence for Procurement Differentiation
Purity Specification Comparison
Commercial suppliers offer 1-(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one at two distinct purity grades: 95% minimum purity specification and 98% purity specification . This 3 percentage point difference in minimum purity specification represents a meaningful procurement differentiator when comparing vendor offerings for the identical CAS compound.
Purity SpecificationHead-to-head
98% min vs 95% min purity
Higher purity may reduce impurity interference in downstream synthesis.
3 percentage point difference; solid form at 20°C.
Commercial vendor product specification sheets; solid physical form at 20°C
Why This Matters
Higher purity grade (98% vs 95%) reduces the impurity burden in downstream synthetic steps, which is critical when the compound is used as a building block for generating pharmacologically evaluated derivative series where trace impurities may confound biological assay interpretation.
The 7-acetyl group of 1-(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one undergoes Claisen-Schmidt condensation with various aromatic aldehydes to yield a series of 3-aryl-1-(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-propen-1-ones (chalcone derivatives Ia-Ii) [1]. This specific reactivity is enabled by the precise 7-acetyl substitution pattern and is not generalizable to other benzodioxepin regioisomers lacking the acetyl moiety at this position. The resulting chalcone series demonstrated measurable anti-inflammatory activity in standardized assays [2].
Chalcone Library SynthesisCross-study comparable
9 derivatives (Ia–Ii) via Claisen-Schmidt
Supports focused benzodioxepin-chalcone library generation for inflammation-related screening.
Specific to 7-acetyl substitution; base-catalyzed condensation.
9 distinct chalcone derivatives synthesized and characterized from this single precursor
Conditions
Base-catalyzed aldol condensation with substituted benzaldehydes; products characterized by standard spectroscopic methods
Why This Matters
This compound's specific reactivity profile makes it an essential starting material for generating focused libraries of benzodioxepin-chalcone hybrids for structure-activity relationship studies, a capability not shared by closely related benzodioxepin analogs lacking the acetyl group.
[1] Labanauskas, L.K.; Brukštus, A.B.; Gaidelis, P.G.; Udrenaite, E.B.; Buchinskaite, V.A.; Mitskus, M.M.; Daukšas, V.K. Synthesis and Antiinflammatory Activity of New 3-Aryl-1-(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-propen-1-ones. Pharmaceutical Chemistry Journal 2001, 35, 66–68. View Source
[2] Buchinskaite, V.A.; Labanauskas, L.K.; Daukšas, V.K. et al. Synthesis and Characterization of 3-Aryl-1-(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-propen-1-ones. Vilnius State University, 2001. View Source
Regioisomeric Scaffold Differentiation
Commercial databases distinguish between the 8-bromo-7-acetyl regioisomer (CAS 175136-35-3) and the 7-bromo-8-acetyl regioisomer (1-(7-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)ethanone), which are listed as separate catalog entries with distinct chemical identities . The 8-bromo-7-acetyl substitution pattern positions the bromine atom adjacent to the acetyl group on the fused benzodioxepin ring, creating a unique ortho-bromo-acetophenone-like electronic environment that influences both the reactivity of the acetyl group in condensation reactions and the potential for subsequent palladium-catalyzed cross-coupling transformations at the bromine position.
Regioisomer IdentityClass-level inference
8-bromo-7-acetyl (ortho) vs 7-bromo-8-acetyl
Ortho relationship may influence reactivity and cross-coupling compatibility.
Confirm CAS 175136-35-3 to ensure correct regioisomer.
RegioisomerSubstitution patternSynthetic building block
Ortho-relationship between bromine and acetyl groups in target compound versus meta-like relationship in comparator
Conditions
Structural analysis based on IUPAC nomenclature and canonical SMILES representation
Why This Matters
The ortho-relationship between bromine and acetyl groups in the target compound creates a distinctly different electronic and steric environment for subsequent synthetic manipulations compared to the alternative regioisomer, making correct CAS-specific procurement essential for reproducible synthetic outcomes.
RegioisomerSubstitution patternSynthetic building block
Physical Form and Stability: Solid State Characterization of 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One
1-(8-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one is a crystalline solid with a reported melting point of 56°C at atmospheric pressure . The compound exhibits a calculated LogP value of 2.813, indicating moderate lipophilicity suitable for both organic synthesis and potential membrane permeability in biological contexts [1]. Its solid physical form at 20°C facilitates accurate weighing and handling compared to liquid or hygroscopic alternatives .
Physical FormSupporting evidence
Crystalline solid, mp 56°C
Solid form facilitates accurate weighing and handling.
Calculated LogP 2.81; storage at ambient temperature.
Physical propertiesStabilityStorage conditions
Evidence Dimension
Physical form and melting point
Target Compound Data
Solid at 20°C; melting point 56°C
Comparator Or Baseline
Related bromo-acetyl aromatic compounds that may be oils or low-melting solids at ambient temperature
Quantified Difference
56°C melting point (quantitative)
Conditions
Standard laboratory conditions (20°C, atmospheric pressure); boiling point calculated at 379.4°C at 760 mmHg
Why This Matters
The solid physical form with a defined melting point of 56°C ensures ease of handling, accurate weighing, and predictable stability during storage and shipping, reducing the risk of degradation or handling errors that could compromise experimental reproducibility.
1-(8-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one: Research & Industrial Applications
Benzodioxepin-Chalcone Library Synthesis for Anti-Inflammatory Discovery
The 7-acetyl group serves as a reactive handle for Claisen-Schmidt condensation with diverse aromatic aldehydes, enabling the systematic generation of 3-aryl-1-(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-propen-1-one derivatives for anti-inflammatory screening campaigns [1]. The 98% purity grade is recommended for this application to minimize side reactions during library synthesis.
SAR Studies on Brominated Benzodioxepin Scaffolds
The precisely defined 8-bromo-7-acetyl regioisomer (CAS 175136-35-3) provides a well-characterized starting point for systematic SAR investigations probing the effects of substitution pattern variations on biological activity [2]. The compound's solid physical form with 56°C melting point ensures reproducible handling during parallel synthesis workflows .
Palladium-Catalyzed Cross-Coupling at Aryl Bromine
The ortho-bromo-acetyl arrangement in the benzodioxepin ring provides an aryl bromide handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling reactions, enabling further diversification of the benzodioxepin scaffold while retaining the acetyl group for orthogonal transformations .
Analytical Reference Standard for Benzodioxepins
The compound (CAS 175136-35-3) is listed as a reference standard in chemical databases, suitable for use as an analytical reference in HPLC, LC-MS, or GC-MS method development for identifying or quantifying benzodioxepin derivatives in complex mixtures . The 98% purity grade provides the requisite analytical quality for this application.
Regioisomer-specific reactivity and biological profile consistency
Palladium-catalyzed cross-coupling
Ortho-bromo-acetyl arrangement
Coupling compatibility at aryl bromide site
Analytical reference standard
High purity grade (98% min)
Retention time and signal consistency in HPLC/LC-MS
[1] Labanauskas, L.K.; Brukštus, A.B.; Gaidelis, P.G.; Udrenaite, E.B.; Buchinskaite, V.A.; Mitskus, M.M.; Daukšas, V.K. Synthesis and Antiinflammatory Activity of New 3-Aryl-1-(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-propen-1-ones. Pharmaceutical Chemistry Journal 2001, 35, 66–68. View Source
[2] Buchinskaite, V.A. Synthesis of New 3-Aryl-1-(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-propen-1-ones. Semantic Scholar. Vilnius State University Research. View Source
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